molecular formula C15H19NO3 B084104 (1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one CAS No. 13497-04-6

(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one

Cat. No. B084104
CAS RN: 13497-04-6
M. Wt: 261.32 g/mol
InChI Key: QVOZBDJFWDSZQW-WFASDCNBSA-N
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Description

(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one, also known as CERC-501, is a novel compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.

Scientific Research Applications

Structural and Crystallographic Studies

  • The compound exhibits a T-shaped configuration, with specific rings forming the structure's base and arm. It showcases chair and sofa conformations, and molecules in the crystal packing are linked through C—H⋯O hydrogen bonding, forming chains along the c axis (Swamy, Ravikumar, & Rao, 2005).
  • Its crystalline form contains unique molecules in the asymmetric unit, differing in the orientation of the hydroxyl group. Molecules are linked into chains by intermolecular O-H center dot center dot center dot N hydrogen bonds (Lu et al., 2007).

Chemical Reactions and Interactions

  • The compound acts as an ambident diene and undergoes Diels–Alder cycloadditions with various electron-neutral, rich, and deficient dienophiles, demonstrating its reactivity and potential in synthetic chemistry applications (Afarinkia, Bahar, Neuss, & Vyas, 2004).
  • It has been used in intramolecular 1,3-dipolar cycloadditions, resulting in the formation of single diastereoisomers for various organic synthesis processes (Pádár et al., 2006).

Molecular Structure and Synthesis

  • The compound plays a role in the stereochemistry and NMR data assignment of complex cyclopeptide alkaloids, providing insights into the detailed structural makeup and chemical behavior of these substances (Nisar et al., 2010).
  • Its derivatives are involved in novel photocycloaddition reactions, which result in the formation of stereo-isomeric adducts, elucidating the compound's utility in studying and synthesizing complex organic molecules (Sakamoto et al., 2000).

properties

CAS RN

13497-04-6

Product Name

(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(1S,15S)-15-methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one

InChI

InChI=1S/C15H19NO3/c1-18-12-3-2-11-5-7-16-6-4-10-9-19-14(17)13(10)15(11,16)8-12/h2,12H,3-9H2,1H3/t12-,15-/m0/s1

InChI Key

QVOZBDJFWDSZQW-WFASDCNBSA-N

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC4=O

SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC4=O

Other CAS RN

13497-04-6

synonyms

cocculolidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one
Reactant of Route 2
(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one
Reactant of Route 3
(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one
Reactant of Route 4
(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one
Reactant of Route 5
Reactant of Route 5
(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one
Reactant of Route 6
Reactant of Route 6
(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one

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